molecular formula C11H8BrNO B13589797 1-(2-Bromophenyl)-3-oxocyclobutane-1-carbonitrile

1-(2-Bromophenyl)-3-oxocyclobutane-1-carbonitrile

Cat. No.: B13589797
M. Wt: 250.09 g/mol
InChI Key: UWSYYIQUVHICFY-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-3-oxocyclobutane-1-carbonitrile is a high-value cyclobutane-based chemical building block designed for advanced pharmaceutical and organic synthesis research. This compound integrates a bromoaryl group and a nitrile function on a strained, electron-rich 3-oxocyclobutane ring, making it a versatile precursor for constructing complex molecules. The inherent ring strain of the cyclobutane core (approximately 26.3 kcal/mol) provides a powerful thermodynamic driver for ring-opening and cycloaddition reactions, facilitating access to diverse and often challenging molecular architectures . The bromine substituent on the phenyl ring serves as an excellent handle for pivotal metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling carbon-carbon bond formation to explore new chemical space . Concurrently, the electron-withdrawing nitrile group can be further functionalized, for instance, through hydrolysis to a carboxylic acid, or it can act as a key component in heterocycle formation . Compounds featuring the 3-oxocyclobutane-1-carbonitrile scaffold are of significant interest in medicinal chemistry. Recent patent literature highlights structurally related bicyclic heterocycles as potent antagonists of the MRGPRX2 receptor, a G protein-coupled receptor implicated in inflammatory diseases, non-histaminergic itch, pain, and acne rosacea . Furthermore, other cyclobutane derivatives are investigated as inhibitors of targets like Cbl-b for oncology research, underscoring the therapeutic relevance of this chemical class . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

IUPAC Name

1-(2-bromophenyl)-3-oxocyclobutane-1-carbonitrile

InChI

InChI=1S/C11H8BrNO/c12-10-4-2-1-3-9(10)11(7-13)5-8(14)6-11/h1-4H,5-6H2

InChI Key

UWSYYIQUVHICFY-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(C#N)C2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Multistep Synthetic Route Overview

Step Reaction Type Description Key Reagents/Conditions Yield/Notes
1 Preparation of cyclobutanone Synthesis of 3-oxocyclobutanecarboxylic acid as precursor via ring functionalization Triphenylphosphine, methyl iodide, n-butyllithium, phenyl aldehyde, ozone oxidation Yields up to 78% for cyclobutanone acid intermediate
2 Friedel-Crafts Acylation Introduction of the 2-bromophenyl group onto the cyclobutane ring via electrophilic aromatic substitution Lewis acid catalysts (e.g., AlCl3), 2-bromobenzoyl chloride or equivalent Typical for aryl ketone formation
3 Nitrile group formation Conversion of suitable precursors (amide or aldehyde) to nitrile via dehydration or substitution Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or other dehydrating agents Common nitrile synthesis methods

Detailed Preparation Steps

Step 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid Intermediate

  • Initial preparation involves forming methyl triphenylphosphine iodide by stirring triphenylphosphine with methyl iodide in tetrahydrofuran at room temperature.
  • This intermediate undergoes lithiation with n-butyllithium at low temperature, followed by reaction with epoxy chloropropane and phenyl aldehyde to yield 3-benzylidene cyclobutanol.
  • Subsequent hydrolysis and oxidation, including ozonolysis at -50 °C, produce 3-oxo cyclobutanecarboxylic acid with yields around 78%.

Step 2: Introduction of the 2-Bromophenyl Group via Friedel-Crafts Acylation

  • The bromophenyl moiety is introduced onto the cyclobutane ring through Friedel-Crafts acylation, typically employing 2-bromobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
  • This step forms the aryl ketone structure essential for the target compound.

Step 3: Formation of the Nitrile Group

  • The nitrile group is introduced by converting an amide or aldehyde precursor to the nitrile functionality.
  • Reagents such as thionyl chloride or phosphorus pentachloride facilitate dehydration or halogenation followed by substitution to yield the nitrile group on the cyclobutane ring.

Reaction Conditions and Optimization

Reaction Stage Temperature Range Solvent(s) Reaction Time Notes
Methyl triphenylphosphine iodide formation Room temperature (20-25 °C) Tetrahydrofuran (THF) 12–24 hours Stirring until white solid precipitates
Lithiation and epoxide addition -50 °C to 0 °C Toluene, hexane Several hours Controlled addition of n-butyllithium and epoxy chloropropane
Ozonolysis -50 °C Methylene dichloride Until color change Ozone bubbled until blue color indicates completion
Friedel-Crafts acylation 0 °C to room temperature Dichloromethane or similar 1–4 hours Requires anhydrous conditions and Lewis acid catalyst
Nitrile formation Reflux or elevated temperature Suitable organic solvent Variable (hours) Dehydration under reflux with SOCl2 or PCl5
  • The preparation method of 3-oxocyclobutanecarboxylic acid, a key intermediate, is well-documented in patent CN103467270A, detailing a multistep synthesis involving phosphonium salt formation, lithiation, epoxide opening, and ozonolysis with high yields and reproducibility.
  • The incorporation of the 2-bromophenyl group via Friedel-Crafts acylation is a classical and reliable approach, supported by standard organic synthesis literature and industrial practices.
  • The nitrile group introduction via dehydration of amides or conversion of aldehydes is a broadly applied method in organic synthesis, ensuring functional group compatibility and scalability.
  • Commercial suppliers and research databases confirm the availability of this compound and its intermediates, indicating established synthetic routes and practical feasibility.
Preparation Stage Methodology Key Reagents/Conditions Yield (%) Source Reference
Cyclobutanone intermediate synthesis Phosphonium salt formation, lithiation, epoxide addition, ozonolysis Triphenylphosphine, methyl iodide, n-butyllithium, phenyl aldehyde, ozone ~78%
Bromophenyl group introduction Friedel-Crafts acylation 2-Bromobenzoyl chloride, AlCl3 Not specified
Nitrile group formation Dehydration of amide or aldehyde Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5) Not specified

The preparation of 1-(2-Bromophenyl)-3-oxocyclobutane-1-carbonitrile is achieved through a multistep synthetic process starting from cyclobutanone derivatives, followed by aromatic substitution and nitrile group installation. The methods combine classical organic reactions such as Friedel-Crafts acylation and dehydration reactions, optimized for yield and purity. The detailed protocols and reaction conditions are well documented in patent literature and supported by industrial synthetic practices, ensuring the compound's accessibility for research and application.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids or other oxidized products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight Substituent Features Key Differences CAS Number References
1-(2-Bromophenyl)-3-oxocyclobutane-1-carbonitrile C₁₁H₈BrNO Not explicitly provided Ortho-bromophenyl, 3-oxo, nitrile Benchmark compound; bromine steric effects dominate reactivity. Not provided
1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile C₁₀H₇BrN₂O 251.08 Pyridine ring, bromine at 5-position Aromatic nitrogen alters electronic properties; increased polarity. 2228201-31-6
1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile C₁₂H₁₁NO₂ 201.22 Methoxy group (electron-donating) Enhanced solubility; methoxy reduces steric hindrance compared to bromine. Not provided
1-(4-Bromo-2-methoxyphenyl)cyclobutanecarbonitrile C₁₂H₁₁BrNO 266.13 Methoxy and bromine on phenyl ring Synergistic electronic effects; potential for dual functionalization. 1314781-41-3
1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile C₁₀H₇FN₂O 190.17 Fluorine substituent on pyridine Fluorine increases electronegativity; impacts hydrogen bonding and bioavailability. 1344145-36-3

Key Observations:

Replacement of the benzene ring with a pyridine (as in 1-(5-bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile) introduces nitrogen-mediated polarity, improving aqueous solubility and altering binding affinities in medicinal chemistry contexts .

Functional Group Synergy :

  • The 3-oxocyclobutane moiety stabilizes the ring strain via conjugation with the nitrile group, a feature common across analogs. However, the nitrile in the target compound may participate in dipole interactions distinct from carboxamide or sulfonyl derivatives (e.g., 1-[(2-bromophenyl)sulfonyl]piperazine, CAS 744243-41-2) .

Synthetic and Application Insights :

  • Methoxy-substituted analogs (e.g., 1-(2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile) are synthesized with higher yields (e.g., 77% in ) compared to brominated derivatives, likely due to reduced steric demands .
  • Fluorinated analogs (e.g., 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile) are prioritized in drug discovery for their metabolic stability and bioavailability, contrasting with brominated compounds used in cross-coupling reactions .

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